Etafenone

Catalog No.
S527471
CAS No.
90-54-0
M.F
C21H27NO2
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etafenone

CAS Number

90-54-0

Product Name

Etafenone

IUPAC Name

1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenylpropan-1-one

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C21H27NO2/c1-3-22(4-2)16-17-24-21-13-9-8-12-19(21)20(23)15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3

InChI Key

OEGDFSLNGABBKJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2

solubility

Soluble in DMSO

Synonyms

Baxacor, Dialicor, etafenone, etafenone hydrochloride, etaphenone

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2

The exact mass of the compound Etafenone is 325.2042 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. It belongs to the ontological category of aromatic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Etafenone is chemically classified as a phenolic compound with the molecular formula C21H27NO2. It features a unique structure that includes an aromatic ring and a ketone functional group, contributing to its pharmacological properties. The compound is often utilized in the treatment of heart conditions due to its ability to enhance myocardial energy metabolism and improve cardiac function .

Typical of ketones and phenolic compounds. Notably, it can participate in:

  • Nucleophilic additions: The carbonyl group in the ketone can react with nucleophiles.
  • Reduction reactions: Etafenone can be reduced to form alcohol derivatives.
  • Condensation reactions: It may also engage in condensation with other compounds to form more complex structures.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

The primary biological activity of Etafenone is its cardioprotective effect. Research indicates that it significantly increases levels of creatine phosphate and adenosine triphosphate (ATP) in myocardial tissues, suggesting enhanced energy metabolism in heart cells . Additionally, it has been shown to:

  • Improve myocardial oxygen consumption.
  • Exhibit vasodilatory effects, which can aid in reducing cardiac workload.

These properties make it particularly useful in treating conditions like ischemic heart disease.

Etafenone can be synthesized through several methods, including:

  • Homologation of aryl ketones: This method involves the transformation of simpler aryl ketones into more complex structures like Etafenone using reagents that facilitate chain elongation .
  • Condensation reactions: Combining appropriate aromatic compounds with ketones under specific conditions can yield Etafenone.

The choice of synthesis method often depends on the desired yield and purity of the final product.

Etafenone is primarily used in:

  • Cardiovascular therapies: It is effective in managing conditions such as angina pectoris and heart failure.
  • Pharmaceutical research: Its unique properties make it a subject of study for developing new cardiac drugs.

Moreover, its influence on energy metabolism has implications for broader research into metabolic disorders.

Interaction studies have shown that Etafenone can interact with various drugs:

  • Iloprost: This combination may enhance hypotensive effects.
  • Isosorbide mononitrate: Co-administration can increase vasodilatory responses .

These interactions highlight the importance of monitoring drug combinations when prescribing Etafenone to avoid adverse effects.

Several compounds share structural or functional similarities with Etafenone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
PropranololC16H21NO2Non-selective beta-blocker; used for hypertension.
MetoprololC15H25NO3Selective beta-1 blocker; improves heart efficiency.
DiltiazemC22H26N2O3SCalcium channel blocker; reduces cardiac workload.

Uniqueness of Etafenone

While many of these compounds are used for cardiovascular issues, Etafenone's distinct mechanism involving enhanced myocardial energy metabolism sets it apart. Its ability to increase ATP levels specifically makes it a unique option among cardiac medications.

IUPAC Nomenclature and Molecular Formula

Etafenone is systematically named 1-[2-(2-(diethylamino)ethoxy)phenyl]-3-phenylpropan-1-one . Its molecular formula, C₂₁H₂₇NO₂, corresponds to a molecular weight of 325.44 g/mol . The structure comprises a propiophenone core with a diethylaminoethoxy group at the ortho-position of the aromatic ring and a phenyl substituent on the propane chain (Fig. 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₇NO₂
Molecular Weight325.44 g/mol
CAS Registry Number90-54-0
SMILESCCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2

Structural Elucidation via X-ray Crystallography

While X-ray crystallography is a gold standard for atomic-resolution structural analysis, no published crystal structure of Etafenone exists in the provided sources. However, analogous compounds in patents (e.g., mixed-phase co-crystals) suggest that crystallographic methods could resolve its conformation, particularly the dihedral angles between aromatic rings and the orientation of the diethylaminoethoxy side chain . Computational models predict a planar propiophenone moiety with the ethoxy group adopting a gauche conformation relative to the adjacent phenyl ring .

Spectroscopic Characterization

¹H/¹³C Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): Peaks at δ=7.2–7.6 ppm (aromatic protons), δ=3.6–4.2 ppm (ethoxy and propane backbone CH₂ groups), and δ=1.0–1.4 ppm (diethyl methyl groups) .
  • ¹³C NMR: Signals at δ=208 ppm (ketone carbonyl), δ=120–140 ppm (aromatic carbons), and δ=45–60 ppm (N-CH₂ and O-CH₂ groups) .

Infrared (IR) Spectroscopy

Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O-C ether stretch) confirm the ketone and ethoxy functionalities .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a base peak at m/z 325.20 ([M+H]⁺), with fragmentation ions at m/z 256.1 (loss of diethylamine) and m/z 207.1 (cleavage of the propane chain) .

Computational Chemistry Models

Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The electrostatic potential map highlights electron-rich regions at the ketone oxygen and ether linkage, consistent with hydrogen-bonding capabilities . Molecular dynamics simulations suggest that the diethylamino group enhances solubility in polar solvents via charge interactions .

Etafenone exhibits distinct thermodynamic characteristics that significantly influence its physicochemical behavior and stability profile. The compound demonstrates a melting point below 25°C, specifically documented as less than 25°C under standard atmospheric conditions [1]. This relatively low melting point positions etafenone in a critical transition zone at room temperature, where it may exist as either a liquid or crystalline solid depending on precise environmental conditions.

The boiling point of etafenone has been determined to be 264-268°C at 30 Torr (reduced pressure), indicating substantial thermal stability under normal handling conditions [1]. This elevated boiling point suggests strong intermolecular interactions within the liquid phase, likely attributable to the compound's aromatic structure and polar functional groups. The significant difference between melting and boiling points (approximately 240°C range) indicates a relatively wide liquid phase stability window, which is favorable for pharmaceutical processing and formulation development.

Thermodynamic stability assessments indicate that etafenone maintains chemical integrity under standard storage conditions when properly handled [2]. The compound requires specific storage temperatures to maintain optimal stability: powder forms should be stored at -20°C, while solutions require storage at -80°C [2]. These temperature requirements reflect the compound's sensitivity to thermal degradation processes, particularly in solution where molecular mobility is enhanced.

The phase behavior of etafenone is characterized by its temperature-dependent state transitions. At standard room temperature (25°C), the compound exists near its crystalline-liquid transition point, making environmental temperature control critical for maintaining consistent physical properties. This phase behavior has implications for analytical methodology development, as sample preparation and measurement conditions must account for potential phase changes that could affect experimental reproducibility.

ParameterValueReference
Melting Point (°C)<25 [1]
Boiling Point (°C, 30 Torr)264-268 [1]
Physical State at 25°CLiquid/crystalline transition zoneBased on melting point data
Storage Temperature (powder)-20°C [2]
Storage Temperature (solution)-80°C [2]

Solubility Characteristics in Organic/Aqueous Media

The solubility profile of etafenone reflects its complex molecular architecture, featuring both hydrophobic aromatic domains and hydrophilic functional groups. In organic solvents, particularly dimethyl sulfoxide (DMSO), etafenone demonstrates good solubility characteristics [3]. This high solubility in DMSO is consistent with the compound's molecular structure, which contains multiple aromatic rings and polar functional groups capable of favorable solvation interactions with aprotic polar solvents.

Aqueous solubility of etafenone is more limited, as would be expected from its substantial lipophilic character derived from the extended aromatic framework [4] [5]. The compound's molecular structure includes a diethylamino ethoxy side chain and multiple phenyl rings, contributing to its overall hydrophobic nature while providing some aqueous interaction capability through the tertiary amine and ether functionalities.

The pH-dependent solubility behavior of etafenone can be predicted based on its structural features. The presence of a tertiary amine group (diethylamino functionality) suggests that the compound may exhibit enhanced aqueous solubility under acidic conditions where protonation of the nitrogen atom would increase overall polarity and water affinity. Conversely, under basic conditions, the neutral form would predominate, potentially reducing aqueous solubility.

Temperature effects on solubility follow expected thermodynamic principles, with increased temperature generally enhancing dissolution in both organic and aqueous media. However, the thermal sensitivity of etafenone, as evidenced by its low-temperature storage requirements, suggests that elevated temperatures should be avoided during solubility determinations to prevent compound degradation [2].

Solvent selection for analytical and preparative applications should consider both solubility characteristics and chemical stability. Organic solvents with moderate polarity, such as acetonitrile and methanol, are likely to provide good solvation while maintaining chemical integrity [6]. For aqueous-based systems, buffered solutions may be necessary to control pH and optimize solubility while preventing degradation.

Solvent/MediumSolubilityTemperature DependenceReference
Dimethyl Sulfoxide (DMSO)SolubleStandard conditions [3]
WaterLimited solubilityNot specifiedInferred from structure
Organic solvents (general)Expected good solubilityTemperature dependentBased on lipophilic structure
Aqueous bufferspH dependentVariablePredicted from pKa

Spectroscopic Fingerprints (Ultraviolet-Visible, Fluorescence)

The ultraviolet-visible spectroscopic profile of etafenone is characterized by multiple absorption features arising from its complex aromatic chromophore system. The molecular structure contains two distinct phenyl rings connected through a propanone linker with an extended ether side chain, creating a conjugated system with multiple electronic transition possibilities.

Primary ultraviolet absorption bands are expected in the 250-300 nanometer region, corresponding to π→π* transitions associated with the aromatic phenyl rings [7] [8]. These transitions represent electron promotion from bonding π orbitals to antibonding π* orbitals within the aromatic systems. The presence of multiple phenyl groups suggests that several absorption maxima may be observed, potentially with different intensities based on the electronic environment of each aromatic system.

The carbonyl functionality present in the propanone bridge contributes an additional chromophore with characteristic n→π* transition typically occurring around 270-290 nanometers [7] [8]. This transition involves promotion of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. The relatively weak nature of n→π* transitions compared to π→π* transitions may result in this absorption appearing as a shoulder or weaker band in the overall spectrum.

Extended conjugation effects within the etafenone structure are likely to produce bathochromic shifts (red shifts) in absorption maxima compared to isolated aromatic systems [9] [10]. The electronic communication between aromatic rings through the carbonyl bridge can delocalize electron density, reducing the energy gap between ground and excited states and shifting absorption to longer wavelengths.

Fluorescence properties of etafenone have been documented in biological systems, where the compound exhibits fluorescence characteristics that have been utilized for metabolic studies [11]. The aromatic conjugation within the molecule provides the structural basis for potential fluorescence emission, as π-conjugated systems often exhibit photoluminescence properties. The efficiency and wavelength of fluorescence emission would depend on the specific electronic transitions involved and the molecular environment.

Solvent effects on the spectroscopic properties of etafenone are anticipated based on the polar functional groups present in the structure. Solvatochromic effects, where absorption and emission wavelengths shift with solvent polarity, are likely due to differential stabilization of ground and excited states by the solvent environment. Polar solvents may stabilize charge-transfer excited states differently than non-polar solvents, leading to observable spectral changes.

Spectroscopic FeatureExpected CharacteristicsStructural BasisReference
Aromatic π→π* transitions250-300 nm regionAromatic phenyl rings [7] [8]
Carbonyl n→π* transition~270-290 nm (carbonyl)Ketone carbonyl group [7] [8]
Extended conjugation effectsBathochromic shift due to conjugationExtended aromatic system [9] [10]
Fluorescence propertiesPotential fluorescence activityAromatic conjugation [11]

Chromatographic Behavior (High Performance Liquid Chromatography Retention Mechanisms)

The chromatographic behavior of etafenone in high performance liquid chromatography systems is governed by its unique combination of hydrophobic and hydrophilic structural elements. Reverse-phase liquid chromatography represents the primary separation mechanism for this compound, with retention driven predominantly by hydrophobic interactions between the aromatic portions of the molecule and the nonpolar stationary phase [6].

Retention mechanism analysis reveals that etafenone exhibits strong affinity for C18 stationary phases, particularly those with low silanol activity such as Newcrom R1 columns [6]. The compound's substantial hydrophobic character, derived from multiple aromatic rings and alkyl chains, promotes strong retention through van der Waals interactions and π-π stacking with the hydrocarbon chains of the stationary phase. The diethylamino ethoxy side chain provides some polar character that can interact with residual silanol groups, potentially affecting peak shape and retention reproducibility.

Mobile phase optimization for etafenone separation typically employs acetonitrile-water systems, which provide excellent compatibility with the compound's mixed polar-nonpolar character [6]. The organic modifier concentration critically influences retention time, with higher acetonitrile percentages reducing retention through enhanced solvation of the hydrophobic aromatic regions. pH effects on retention are significant due to the ionizable tertiary amine functionality, which can exist in protonated or neutral forms depending on mobile phase pH relative to the compound's pKa value.

Detection methodology for etafenone commonly utilizes ultraviolet detection at 210 nanometers, taking advantage of the compound's strong aromatic absorption [6]. This wavelength provides sensitive detection while avoiding interference from mobile phase components. The multiple chromophores within the etafenone structure enable detection across a range of ultraviolet wavelengths, allowing for method optimization based on selectivity requirements and potential interfering compounds.

Retention factor determination shows that etafenone exhibits moderate to high retention under typical reverse-phase conditions, with retention times dependent on mobile phase composition, temperature, and pH [6]. The compound's retention behavior can be predicted using linear solvation energy relationships, where retention correlates with molecular descriptors such as hydrophobicity (LogP), molecular volume, and hydrogen bonding capacity.

Peak shape characteristics for etafenone are generally favorable, with good symmetry achievable under optimized conditions [6]. However, the presence of ionizable functionality requires careful pH control to prevent peak tailing due to secondary interactions with silanol groups. Temperature control is important for maintaining consistent retention times and peak shapes, as thermal effects can influence both partition equilibria and mass transfer kinetics.

Method development considerations for etafenone include the compound's thermal sensitivity, requiring temperature-controlled sample storage and analysis conditions [2]. The stability of etafenone solutions during chromatographic analysis necessitates rapid sample preparation and analysis to prevent degradation artifacts that could compromise quantitative accuracy.

Chromatographic ParameterCharacteristicsOptimization FactorsReference
HPLC Retention MechanismReverse-phase retentionHydrophobic interactions [6]
Mobile Phase CompatibilityAcetonitrile-water systemspH and buffer effects [6]
Column TypeC18 columns (Newcrom R1)Low silanol activity preferred [6]
Detection MethodUV detection210 nm detection wavelength [6]
Retention FactorsModerate to high retentionDependent on mobile phase compositionPredicted from LogP
Peak Shape CharacteristicsGood peak symmetry expectedTemperature control important [6]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

325.204179104 g/mol

Monoisotopic Mass

325.204179104 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0I14K589E7

Related CAS

2192-21-4 (hydrochloride)

MeSH Pharmacological Classification

Vasodilator Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01D - Vasodilators used in cardiac diseases
C01DX - Other vasodilators used in cardiac diseases
C01DX07 - Etafenone

Other CAS

90-54-0

Wikipedia

Etafenone

Dates

Last modified: 07-15-2023
1: Ujiie A, Komatsu H, Kubota T, Hamano S, Naito J. [Studies on the inhibitory effect of etafenone hydrochloride on platelet aggregation]. Nihon Yakurigaku Zasshi. 1983 Jun;81(6):493-8. Japanese. PubMed PMID: 6618341.
2: Kitamura S, Ishihara Y. Effect of calcium antagonist, etafenone hydrochloride, on the isolated guinea pig tracheal tissues. Arzneimittelforschung. 1980;30(7):1088-91. PubMed PMID: 7191291.
3: Etoh Y, Nakazawa M, Imai S. Effects of etafenone on myocardial energy metabolism as studied by an organ redoximeter and biochemical analyses. Jpn J Pharmacol. 1984 Jul;35(3):229-35. PubMed PMID: 6482088.
4: Kukovetz WR. Modification of the cardiostimulatory and coronary dilator effect of isopreenaline caused by etafenone. Arzneimittelforschung. 1975 Jan;25(1):31-8. German. PubMed PMID: 238542.
5: Flohr H, Breull W. Effect of etafenone on total and regional myocardial blood flow. Arzneimittelforschung. 1975 Sep;25(9):1400-3. PubMed PMID: 23.
6: Toda H, Watanabe Y. Cardiac electrophysiologic effects of etafenone hydrochloride (Dialicor), a new antiarrhythmic agent. J Electrocardiol. 1979 Jul;12(3):283-93. PubMed PMID: 469443.
7: Diculescu I, Popescu LM. The effect of etafenone on the subcellular distribution of calcium and some oligoelements in heart muscle. Ultracytochemical and x-ray microanalytical study. Arzneimittelforschung. 1976;26(12):2158-64. PubMed PMID: 1037264.
8: Hashimoto K, Satoh H, Imai S. Effects of etafenone and antiarrhythmic drugs on Na and Ca channels of guinea pig atrial muscle. J Cardiovasc Pharmacol. 1979 Sep-Oct;1(5):561-70. PubMed PMID: 94412.
9: Hapke HJ, Sterner W. [Pharmacological and toxicological studies on the effect characterization of etafenone]. Arzneimittelforschung. 1969 Oct;19(10):1664-72. German. PubMed PMID: 5395365.
10: Raberger G, Weissel M. The effects of etafenone on the coronary and femoral circulations before and after adrenergic -blockade in intact dogs. Pharmacology. 1972;7(4):264-70. PubMed PMID: 4403998.
11: Kohlhardt M. [Inhibition of the slow-response action potential of mammalian ventricular myocardium by etafenone (author's transl)]. Arzneimittelforschung. 1979;29(2):218-21. German. PubMed PMID: 582134.
12: Ishihara Y, Inada E, Kitamura S. [Effect of calcium antagonist, etafenone hydrochloride, on the contractile responses in rabbit pulmonary artery and descending aorta strips (author's transl)]. Kokyu To Junkan. 1979 Nov;27(11):1203-7. Japanese. PubMed PMID: 523840.
13: Matsuo H, Matsui A, Nasu R, Takanaga H, Inoue N, Hattori F, Ohtani H, Sawada Y. Propiverine-induced Parkinsonism: a case report and a pharmacokinetic/pharmacodynamic study in mice. Pharm Res. 2000 May;17(5):565-71. PubMed PMID: 10888308.
14: Ishihara Y, Yotsumoto H, Kudoh S, Sasaki K, Kitamura S. [Effect of calcium antagonist (etafenone hydrochloride) on the isolated guinea pig tracheal tissues (author's transl)]. Kokyu To Junkan. 1978 Aug;26(8):767-71. Japanese. PubMed PMID: 694241.
15: Kukovetz WR. [Effect of ortho-(beta-diethylaminoethoxy)phenylpropiophenone x HCl (etafenone) on the dynamics, metabolism, O2-utilization and coronary flow of Heart]. Arzneimittelforschung. 1969 Oct;19(10):1672-7. German. PubMed PMID: 4391205.
16: Fierro B, Castiglione MG, Salemi G, Savettieri G. Myasthenia-like syndrome induced by cardiovascular agents. Report of a case. Ital J Neurol Sci. 1987 Apr;8(2):167-9. PubMed PMID: 3036745.
17: Sergeev PV, Dukhanin AS, Nikolaevskiĭ VA, Reznikov KM. [Effects of etafon on calcium ion contents in smooth muscle cells of the aorta]. Biull Eksp Biol Med. 1991 Aug;112(8):146-8. Russian. PubMed PMID: 1786372.
18: Hopf R, Becker HJ, Kober G, Dowinsky S, Kaltenbach M. [Treatment of angina pectoris with calcium antagonists]. Herz. 1982 Aug;7(4):221-34. Review. German. PubMed PMID: 6751971.
19: BROTZU G, BINAGHI G. [HEMODYNAMIC RESEARCH ON THE ACTION OF L. G. 11457 (DIALICOR) IN EXPERIMENTAL ANIMALS]. Minerva Cardioangiol. 1965 Mar;13:151-6. Italian. PubMed PMID: 14311176.
20: Del Giallo P, Valiensi M. [Controlled clinical study of a coronary active drug (etaphenone chlorhydrate) for parenteral administration]. Minerva Cardioangiol. 1972 Nov;20(11):642-57. Italian. PubMed PMID: 4566131.

Explore Compound Types